molecular formula C20H17ClN2O4S B14209552 N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827577-21-9

N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide

Katalognummer: B14209552
CAS-Nummer: 827577-21-9
Molekulargewicht: 416.9 g/mol
InChI-Schlüssel: XKNMVRDURBXRQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound with the molecular formula C20H18ClN3O5S2. It is known for its complex structure, which includes a chlorophenoxy group, a phenylsulfamoyl group, and an acetamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 3-chlorophenol with 2-bromophenylsulfone under basic conditions to form 2-(3-chlorophenoxy)phenylsulfone. This intermediate is then reacted with 4-aminophenylacetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound’s molecular structure allows it to interact with multiple pathways, making it a versatile agent in scientific research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

CAS-Nummer

827577-21-9

Molekularformel

C20H17ClN2O4S

Molekulargewicht

416.9 g/mol

IUPAC-Name

N-[4-[[2-(3-chlorophenoxy)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H17ClN2O4S/c1-14(24)22-16-9-11-18(12-10-16)28(25,26)23-19-7-2-3-8-20(19)27-17-6-4-5-15(21)13-17/h2-13,23H,1H3,(H,22,24)

InChI-Schlüssel

XKNMVRDURBXRQL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.